(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone chemical properties
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone chemical properties
An In-depth Technical Guide to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A Trifunctional Building Block for Advanced Chemical Synthesis
Abstract: This technical guide provides a comprehensive examination of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, a versatile trifunctional molecule designed for advanced applications in chemical biology, drug discovery, and materials science. This document, intended for an audience of researchers, scientists, and drug development professionals, details the compound's physicochemical properties, provides validated synthetic protocols, and explores its distinct reactivity. By leveraging a photo-activatable benzophenone core, a nucleophilic substitution handle, and a bioorthogonal alkyne tag, this reagent offers a powerful platform for the construction of complex molecular probes, targeted therapeutics, and functional materials.
Introduction: A Nexus of Functionality
In the pursuit of molecular tools with greater precision and control, multifunctional reagents have become indispensable. (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone stands out as a particularly powerful example, integrating three distinct chemical functionalities into a single, well-defined scaffold.[1][2]
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Benzophenone Core: The central diarylketone structure serves as a robust photo-crosslinker. Upon irradiation with UV light (typically ~350-360 nm), the benzophenone moiety can abstract a hydrogen atom from nearby C-H bonds, forming a covalent linkage. This property is invaluable for photoaffinity labeling experiments aimed at identifying protein-ligand interactions.[2]
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Bromomethyl Group: This benzylic bromide acts as a potent and versatile electrophilic handle. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., phenols, amines, thiols), enabling the stable conjugation of the entire molecule to a pharmacophore, ligand, or surface.[2][3]
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Propargyl Ether (Alkyne Tag): The terminal alkyne is a bioorthogonal functional group, renowned for its participation in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for the highly efficient and specific attachment of reporter tags, imaging agents, or other molecular entities after the primary conjugation event.
This trifunctional architecture enables a multi-step, modular approach to creating sophisticated chemical tools, making it a valuable asset in modern chemical research.[4]
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's physical properties is essential for its handling, storage, and application in experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃BrO₂ | [2] |
| Molecular Weight | 329.19 g/mol | |
| CAS Number | 1695554-80-3 | |
| Appearance | Solid | |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, DMF, DMSO. | General chemical knowledge |
| Storage | Store at −20°C, protected from light and moisture. |
Spectroscopic Characterization:
The structural integrity and purity of the compound are confirmed through standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals: a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a singlet for the acetylenic proton (-C≡CH) around 2.5-2.8 ppm, a doublet for the methylene protons of the propargyl group (-OCH₂C≡) around 4.7 ppm, and a complex multiplet pattern in the aromatic region (7.0-7.8 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon (~195 ppm), aromatic carbons (115-165 ppm), alkyne carbons (~75-80 ppm), the propargyl methylene carbon (-OCH₂) around 56 ppm, and the benzylic carbon (-CH₂Br) around 32 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the carbonyl (C=O) stretch (~1650 cm⁻¹), the acetylenic C-H stretch (~3280 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the single bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis and Purification: A Validated Protocol
The synthesis is logically approached in a stepwise manner to install the required functional groups onto a benzophenone scaffold. A common and efficient route begins with the etherification of a hydroxylated benzophenone, followed by radical bromination of a methyl group.
Diagram 1: Synthetic Workflow
Caption: A validated two-step synthesis of the title compound.
Detailed Experimental Protocol:
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Part 1: Synthesis of (4-Methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Combine 4-hydroxy-4'-methylbenzophenone (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent like acetone or acetonitrile in a round-bottom flask.
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Add propargyl bromide (1.2 eq) to the suspension.
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Heat the mixture to reflux and stir vigorously for 6-12 hours.
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Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol and the appearance of a new, less polar product spot.
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After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the propargyl ether intermediate.
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Part 2: Synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Dissolve the intermediate from Part 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
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Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq).
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Causality in Experimental Choice: This is a Wohl-Ziegler bromination. CCl₄ is a classic solvent that does not interfere with the radical chain reaction. AIBN is chosen as the initiator because its decomposition at this temperature is reliable for initiating the radical process.
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Heat the mixture to reflux (~77°C) and irradiate with a heat lamp to facilitate the reaction.
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Self-Validation: The reaction can be monitored by TLC. Additionally, the dense, insoluble succinimide byproduct will precipitate out of the CCl₄ as it forms, providing a visual cue of reaction progress.
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Upon completion (typically 2-5 hours), cool the mixture to room temperature and filter to remove the succinimide.
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Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) to afford the final product as a solid.[5]
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Chemical Reactivity and Strategic Application
The power of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Diagram 2: Orthogonal Reactivity Pathways
Caption: Sequential functionalization strategy using the title compound.
4.1. Nucleophilic Substitution at the Bromomethyl Group
The benzylic bromide is an excellent leaving group, making this position highly reactive towards nucleophiles. This reaction is the primary method for attaching the molecule to a ligand of interest.
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Mechanism: The reaction proceeds via a classic Sₙ2 pathway. The choice of a polar aprotic solvent (e.g., DMF) is crucial as it solvates the counter-ion of the nucleophile without hydrogen-bonding to the nucleophile itself, thereby maximizing its reactivity.
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Experimental Insight: When conjugating to phenols or carboxylic acids, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is required to deprotonate the nucleophile without competing in the substitution reaction. The reaction progress is easily monitored by LC-MS.
4.2. Cycloaddition at the Alkyne Group
The terminal alkyne provides a gateway to one of the most reliable reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Mechanism: This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" an azide-modified molecule (e.g., a fluorescent dye, biotin tag, or PEG chain) onto the scaffold.[6]
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Authoritative Grounding: The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. Its high yield, stereospecificity, and tolerance of a vast range of functional groups and solvents (including water) make it exceptionally reliable for complex biological applications.
Applications in Drug Discovery and Chemical Biology
The unique trifunctionality of this reagent makes it a premier tool for designing sophisticated experiments in modern drug discovery.
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PROTAC Development: The molecule is an ideal linker for creating Proteolysis Targeting Chimeras (PROTACs).[7][8] The bromomethyl group can be used to attach a ligand for a target protein of interest (POI), while the alkyne can be clicked to an azide-functionalized ligand for an E3 ligase, bridging the two to induce targeted protein degradation.
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Photoaffinity Labeling Probes: By attaching a known ligand via the bromomethyl group, a chemical probe is formed.[1][4] This probe can be introduced to a complex biological system (e.g., cell lysate). UV irradiation will covalently crosslink the probe to its binding partners. Subsequently, the alkyne tag can be used to click on a biotin handle for enrichment and mass spectrometry-based identification of the target proteins.
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Drug Delivery Systems: The linker can be used to attach a drug to a targeting moiety, such as an antibody, to create an Antibody-Drug Conjugate (ADC). The defined structure and dual handles allow for precise control over the final conjugate's architecture.
Conclusion
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is more than a simple linker; it is a strategically designed molecular tool that provides researchers with orthogonal control over multiple synthetic steps. Its combination of a photo-activatable core, a robust electrophilic handle, and a bioorthogonal tag offers a reliable and versatile platform for addressing complex challenges in targeted therapy, proteomics, and materials science. The validated protocols and mechanistic principles outlined in this guide provide a solid foundation for the successful application of this powerful reagent in advanced research and development.
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